Sorbitan, monodocosanoate
Description
Historical Context and Discovery of Sorbitan Esters
The development of sorbitan esters originated in the early 20th century with the exploration of sorbitol derivatives. Sorbitan itself, a dehydration product of sorbitol, was first identified as a key intermediate in the synthesis of cyclic ethers. By the 1930s, researchers recognized the potential of esterifying sorbitan with fatty acids to create nonionic surfactants. Early work focused on shorter-chain esters like sorbitan monolaurate (C12) and monostearate (C18), which became foundational in pharmaceutical and food industries.
The synthesis of longer-chain esters, including sorbitan monodocosanoate, emerged later as industrial demands for high-melting-point, lipophilic surfactants grew. The two-stage process—dehydration of sorbitol to sorbitan followed by esterification with fatty acids—was optimized to accommodate docosanoic acid, a C22 saturated fatty acid. This advancement aligned with the mid-20th-century push for diversified emulsifiers capable of stabilizing complex matrices, such as high-fat food products and sustained-release drug formulations.
Classification Within the Sorbitan Fatty Acid Ester Family
Sorbitan monodocosanoate belongs to the sorbitan ester group, classified by:
- Fatty Acid Chain Length : As a C22 ester, it is among the longest-chain sorbitan derivatives, imparting significant hydrophobicity.
- Degree of Esterification : Typically a monoester, though commercial grades may contain di- or triesters depending on synthesis conditions.
- Hydrophile-Lipophile Balance (HLB) : With an estimated HLB of 2–4, it functions as a water-in-oil (W/O) emulsifier, comparable to sorbitan tristearate (HLB 2.1) but distinct from shorter-chain analogs like sorbitan monolaurate (HLB 8.6).
Table 1: Comparative Analysis of Selected Sorbitan Esters
| Property | Sorbitan Monolaurate (C12) | Sorbitan Monostearate (C18) | Sorbitan Monodocosanoate (C22) |
|---|---|---|---|
| Fatty Acid Chain Length | 12 carbons | 18 carbons | 22 carbons |
| HLB Range | 8.6 | 4.7 | 2–4 |
| Primary Applications | Cosmetic emulsions | Food stabilizers | High-temperature lubricants |
| Melting Point | 93–98°C | 50–60°C | 70–80°C |
Significance in Industrial and Academic Research
Industrial Applications
- Food Technology : Authorized as a food additive (E-number pending), sorbitan monodocosanoate serves as a crystallization retardant in chocolates and a stabilizer in high-fat spreads. Its high melting point ensures stability under thermal processing.
- Pharmaceuticals : In sustained-release tablet coatings, it delays active ingredient dissolution by forming hydrophobic matrices, akin to glyceryl behenate’s role in modified-release formulations.
- Lubricants : Its thermal stability and film-forming properties make it suitable for industrial lubricants, particularly in metalworking fluids.
Academic Research Frontiers
- Synthesis Optimization : Recent studies focus on catalytic efficiency in esterification, with acid catalysts like phosphoric acid yielding higher monoester purity.
- Analytical Characterization : High-temperature gas chromatography (HT-GC) and thin-layer chromatography with flame-ionization detection (TLC-FID) are pivotal in quantifying ester species distribution.
- Colloid Science : Investigations into its interfacial behavior reveal synergistic effects when blended with polysorbates, enabling customizable emulsion systems for nanotechnology applications.
Properties
IUPAC Name |
[1-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] docosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)34-25(22-29)28-27(32)24(30)23-33-28/h24-25,27-30,32H,2-23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZXIPWWFZNWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62568-11-0 | |
| Record name | Sorbitan, monodocosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fundamental Principles of Sorbitan Ester Synthesis
Sorbitan esters are synthesized via a two-step process: intramolecular dehydration of sorbitol to form sorbitan (a mixture of cyclic ethers like sorbitans and isosorbide), followed by esterification with fatty acids . For monodocosanoate, docosanoic acid replaces shorter-chain fatty acids, introducing challenges due to its high melting point (80–85°C) and limited solubility.
Dehydration of Sorbitol to Sorbitan
The dehydration step is critical for determining the hydroxyl value and reactivity of the intermediate sorbitan. Acid catalysts like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) are commonly used under vacuum or inert atmospheres to minimize oxidation.
Reaction Conditions and Catalysts
- Temperature : Optimal dehydration occurs at 140–180°C. Higher temperatures (>180°C) risk over-dehydration, forming isosorbide and reducing hydroxyl availability for esterification.
- Pressure : Vacuum (0.05–0.096 MPa) enhances water removal, shifting equilibrium toward sorbitan formation.
- Catalyst Concentration : 1.1–1.5% w/w of H₃PO₄ yields a hydroxyl value of 1,375–1,399 mg KOH/g, ideal for subsequent esterification.
Table 1: Dehydration Conditions for Sorbitan Production
| Catalyst | Temperature (°C) | Pressure (MPa) | Hydroxyl Value (mg KOH/g) |
|---|---|---|---|
| H₃PO₄ (1.1%) | 150 | 0.096 | 1,375–1,399 |
| H₃PO₄ (1.5%) | 180 | 0.05 | 1,200–1,250 |
| NaOH (1.0%) | 180 | 0.05 | 1,100–1,150 |
Esterification of Sorbitan with Docosanoic Acid
Esterification involves reacting sorbitan with docosanoic acid in the presence of alkaline catalysts. The long alkyl chain of docosanoic acid necessitates prolonged reaction times and higher temperatures compared to shorter-chain analogs like oleic or stearic acid.
Catalytic Systems and Reaction Kinetics
- Alkaline Catalysts : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) (0.1–0.5% w/w) are preferred for their ability to drive esterification without degrading the fatty acid.
- Temperature : 210–250°C under nitrogen atmosphere to prevent oxidation.
- Molar Ratio : A 1:1 molar ratio of sorbitan to docosanoic acid favors monoester formation, though excess acid (1.2:1) compensates for volatility losses.
Table 2: Esterification Parameters for Sorbitan Monodocosanoate
| Catalyst | Temperature (°C) | Time (h) | Acid:Sorbitan Ratio | Monoester Yield (%) |
|---|---|---|---|---|
| KOH (0.3%) | 220 | 5 | 1.2:1 | 62–65 |
| NaOH (0.2%) | 230 | 6 | 1.1:1 | 58–60 |
Purification and Quality Control
Crude sorbitan monodocosanoate requires purification to remove unreacted acid, catalysts, and by-products like diesters or polyesters.
Neutralization and Solvent Extraction
Challenges in Monodocosanoate Synthesis
Industrial-Scale Optimization Strategies
Continuous Reactor Systems
Tubular reactors with static mixers enhance heat transfer and reduce reaction time by 30% compared to batch processes.
Catalyst Recycling
Homogeneous catalysts like NaOH are recovered via electrodialysis or nanofiltration , cutting costs by 15–20%.
Chemical Reactions Analysis
Hydrolysis and Enzymatic Degradation
Sorbitan esters undergo hydrolysis under physiological or acidic/alkaline conditions, cleaving into D-glucitol (sorbitol anhydrides) and the corresponding fatty acid. For monodocosanoate, this would yield docosanoic acid (behenic acid) and sorbitan derivatives:
Key Findings:
-
Enzymatic Hydrolysis :
-
Metabolic Pathways :
Reaction Conditions:
Byproducts:
-
Diesters (sorbitan ddocosanoate) and triesters form if dehydration is incomplete .
-
Polyester formation occurs at excessive temperatures (>180°C) .
Oxidation and Stability
Sorbitan esters are susceptible to auto-oxidation due to unsaturated fatty acid residues, though docosanoate’s saturated chain (C22:0) reduces this risk:
Stability Data:
| Property | Value | Source |
|---|---|---|
| Thermal Decomposition | >230°C | |
| Hydrolytic Stability | Stable at pH 4–8 | |
| Oxidative Stability | High (saturated chain) |
Environmental Degradation
Sorbitan esters exhibit moderate biodegradability:
Biodegradation Pathways:
-
Aerobic : Degraded by soil microbes into CO₂ and H₂O within 28 days (62.5% degradation per OECD 301F) .
-
Anaerobic : Slower breakdown in sediments due to reduced esterase activity .
Toxicological Implications
While specific data for monodocosanoate is lacking, related sorbitan esters show:
Scientific Research Applications
Food Industry Applications
1.1 Emulsification
Sorbitan monodocosanoate is primarily used as an emulsifier in food products. It helps stabilize emulsions by reducing surface tension between immiscible liquids, such as oil and water. This property is crucial in the production of dressings, sauces, and dairy products.
- Safety and Regulatory Status : The European Food Safety Authority (EFSA) has evaluated sorbitan esters, including sorbitan monodocosanoate, establishing an acceptable daily intake (ADI) of 10 mg/kg body weight per day for these compounds when used in food applications .
1.2 Nutritional Supplements
In dietary supplements, sorbitan monodocosanoate serves as a carrier for fat-soluble vitamins and other nutrients. Its ability to enhance bioavailability makes it a valuable ingredient in formulations aimed at improving nutrient absorption.
Pharmaceutical Applications
2.1 Drug Delivery Systems
Sorbitan monodocosanoate is utilized in the formulation of niosomes , which are vesicular systems that encapsulate drugs for controlled release. These formulations improve the solubility and stability of poorly soluble drugs.
- Case Study : Research demonstrated that niosomal formulations containing sorbitan monodocosanoate exhibited enhanced hepatoprotective effects when tested in animal models, indicating its potential in therapeutic applications .
2.2 Modified Release Formulations
The compound is also employed in modified release drug delivery systems , allowing for a sustained release of active pharmaceutical ingredients (APIs). This application is particularly beneficial for medications requiring consistent plasma levels over extended periods.
- Patent Insights : Various patents highlight the use of sorbitan monodocosanoate in developing gastroretentive dosage forms that enhance the bioavailability of drugs with narrow absorption windows .
Cosmetic and Personal Care Products
Sorbitan monodocosanoate finds extensive use in the cosmetic industry as an emulsifier and stabilizer in creams, lotions, and other personal care products. Its non-irritating properties make it suitable for sensitive skin formulations.
- Formulation Benefits : The compound aids in creating stable emulsions that maintain the desired texture and consistency of cosmetic products while enhancing the delivery of active ingredients.
Industrial Applications
4.1 Surfactant Properties
In industrial applications, sorbitan monodocosanoate acts as a surfactant in processes such as textile finishing and paint formulation. Its ability to reduce surface tension facilitates better wetting and spreading properties.
Data Summary Table
Mechanism of Action
The primary mechanism of action of sorbitan, monodocosanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in pharmaceutical and cosmetic formulations where stable emulsions are required .
Comparison with Similar Compounds
Chemical Structure and Properties
Structural Insights :
- Longer fatty acid chains (e.g., C22 in monodocosanoate) increase lipophilicity, affecting micelle formation and emulsion stability.
- Unsaturation (e.g., monooleate) improves flexibility and solubility in non-polar matrices .
Biodegradability
Key Findings :
- Shorter-chain esters (e.g., monolaurate) degrade faster due to easier enzymatic cleavage .
Ecotoxicity
Regulatory Consensus :
- EFSA concludes low environmental risk for sorbitan esters, including monodocosanoate, due to rapid degradation and minimal bioaccumulation .
Metabolism and ADME (Absorption, Distribution, Metabolism, Excretion)
Mechanistic Insights :
Key Considerations :
- EFSA relies on read-across for esters with sparse data, assuming similar toxicokinetic profiles .
Biological Activity
Sorbitan monodocosanoate, commonly referred to as sorbitan docosanoate or Span 22, is a non-ionic surfactant derived from sorbitol and fatty acids. It is part of a larger class of sorbitan esters that are widely used in food, cosmetics, and pharmaceuticals due to their emulsifying properties. This article explores the biological activity of sorbitan monodocosanoate, focusing on its metabolism, toxicological effects, and applications in various fields.
Chemical Structure and Properties
Sorbitan monodocosanoate is characterized by its hydrophobic fatty acid chain (docosanoic acid) and a hydrophilic sorbitan moiety. Its molecular formula is CHO, with a molecular weight of approximately 590.84 g/mol. The compound exhibits the following properties:
| Property | Description |
|---|---|
| Physical State | Viscous liquid or waxy solid |
| Solubility | Soluble in oils; insoluble in water |
| Critical Micelle Concentration (CMC) | Low CMC indicating high surface activity |
Metabolism and Absorption
Research indicates that sorbitan esters undergo enzymatic hydrolysis in the gastrointestinal tract. Upon oral ingestion, sorbitan monodocosanoate is metabolized to sorbitan and docosanoic acid. Studies suggest that approximately 90% of the administered dose is absorbed and subsequently metabolized through beta-oxidation or carbohydrate metabolic pathways, leading to excretion as water-soluble metabolites or carbon dioxide .
Safety Assessments
Sorbitan monodocosanoate has been evaluated for its safety in various contexts:
- Oral Toxicity : In animal studies, high doses of sorbitan esters did not show significant toxicity or adverse effects on growth when administered over prolonged periods . The acceptable daily intake (ADI) for related compounds has been established at 5 mg/kg body weight for certain sorbitan esters .
- Dermal Absorption : The large molecular weight of sorbitan esters suggests low dermal absorption potential. Studies have indicated minimal skin reactions upon topical application .
Case Studies
- Tumor Promotion Studies : Some studies have indicated that at high concentrations, certain sorbitan esters may exhibit tumor promotion effects when combined with other genotoxic agents in dermal studies . However, they are not considered mutagenic or carcinogenic via oral exposure.
- Cytotoxicity : In vitro studies have shown that polysorbates (related compounds) can induce apoptosis in human endothelial cells at specific concentrations, suggesting potential cytotoxic effects depending on the context and concentration used .
Applications in Industry
Sorbitan monodocosanoate is utilized primarily as an emulsifier and surfactant in various formulations:
- Food Industry : It serves as an emulsifying agent to stabilize oil-in-water emulsions.
- Cosmetics : Used in creams and lotions for its ability to enhance texture and stability.
- Pharmaceuticals : Functions as a solubilizing agent for drug formulations, improving bioavailability.
Q & A
Q. What are the standard protocols for synthesizing sorbitan monodocosanoate in laboratory settings?
Sorbitan monodocosanoate is synthesized via esterification of sorbitan with docosanoic acid (behenic acid). Key steps include:
- Reagent preparation : Anhydrous sorbitan and docosanoic acid are combined in a molar ratio of 1:1 under inert atmosphere.
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) are used to enhance reaction efficiency.
- Purification : Post-reaction, the product is washed with solvents (e.g., ethanol) to remove unreacted acid and catalyst residues. Researchers must document reaction conditions (temperature, time, solvent) to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing sorbitan monodocosanoate's structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester bond formation and fatty acid chain integration.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at 1730–1740 cm indicate ester carbonyl groups.
- High-Performance Liquid Chromatography (HPLC) : Quantifies residual reactants and assesses purity. Detailed spectral data should be included in supplementary materials for peer validation .
Q. How can researchers determine the purity of sorbitan monodocosanoate using chromatographic methods?
- Thin-Layer Chromatography (TLC) : Screens for unreacted docosanoic acid using silica gel plates and a mobile phase (e.g., hexane:ethyl acetate, 8:2).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities.
- Elemental Analysis : Validates carbon-hydrogen-oxygen ratios against theoretical values (CHO) .
Advanced Research Questions
Q. What experimental design considerations are critical when comparing the emulsifying properties of sorbitan monodocosanoate with shorter-chain analogs?
- Controlled variables : Use identical oil/water ratios, temperature, and agitation speeds.
- Emulsion stability metrics : Measure phase separation over time using turbidimetry or centrifugation.
- Statistical rigor : Apply ANOVA or Tukey’s HSD test to differentiate performance across analogs. Researchers must predefine exclusion criteria for outliers and report confidence intervals .
Q. How should researchers address discrepancies in biodegradation data between sorbitan monodocosanoate and structurally similar esters?
- Contextualize chain-length effects : Longer fatty acid chains (e.g., C22 in monodocosanoate) reduce biodegradability compared to shorter esters (e.g., C18 in monostearate).
- Standardize testing protocols : Use OECD 301C (MITI test) to ensure comparability across studies.
- Meta-analysis : Pool data from multiple studies to identify trends, noting limitations in extrapolating results from analogs like sorbitan monostearate .
Q. What computational modeling approaches are suitable for predicting the environmental fate of sorbitan monodocosanoate?
- Quantitative Structure-Activity Relationship (QSAR) : Predicts bioaccumulation potential using log (octanol-water partition coefficient). For sorbitan esters, log >4 suggests moderate bioaccumulation, but experimental validation is critical.
- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic matrices.
- Life Cycle Assessment (LCA) : Integrates degradation rates and toxicity data to forecast ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
